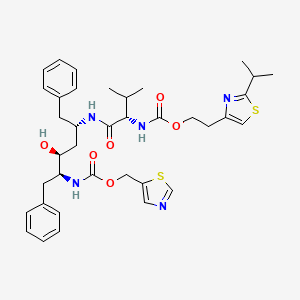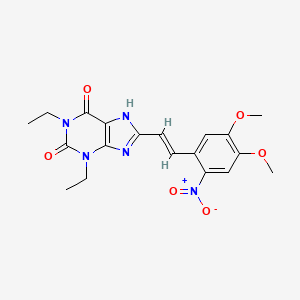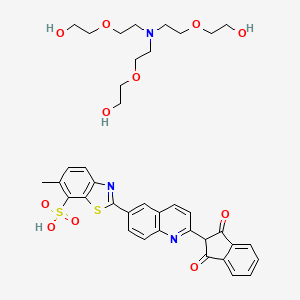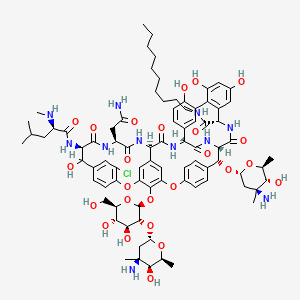
Hexadecyl 3-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C27H40O3 and a molecular weight of 412.60. This compound appears as greenish-white, flaky crystals with a melting point of 72-73°C . It is soluble in benzene, glacial acetic acid, and petroleum ether, but sparingly soluble in cold alcohol and insoluble in water . This compound is primarily used as a waterproofing agent for rayon .
Méthodes De Préparation
Hexadecyl 3-hydroxy-2-naphthoate can be synthesized by the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol . The reaction typically involves the use of a solvent such as benzene or glacial acetic acid to facilitate the esterification process . The product is then purified through recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Hexadecyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Hexadecyl 3-hydroxy-2-naphthoate has several scientific research applications. It is used in the development of task-specific ionic liquids for the efficient extraction of heavy metals from aqueous solutions . These ionic liquids are designed to improve stability during extraction while achieving high selectivity toward heavy metal ions . The compound’s hydrophobic character makes it suitable for use in various environmental and industrial applications, including the removal of pollutants from natural waters .
Mécanisme D'action
The mechanism of action of hexadecyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of target molecules, facilitating its incorporation into various chemical processes . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Hexadecyl 3-hydroxy-2-naphthoate can be compared with other similar compounds, such as trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate and methyltrioctylphosphonium 3-hydroxy-2-naphthoate . These compounds share similar structural features and are used in similar applications, such as the extraction of heavy metals from aqueous solutions . this compound is unique in its specific hydrophobic properties and its effectiveness in certain extraction processes .
Propriétés
Numéro CAS |
531-84-0 |
|---|---|
Formule moléculaire |
C27H40O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
hexadecyl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-30-27(29)25-21-23-18-15-16-19-24(23)22-26(25)28/h15-16,18-19,21-22,28H,2-14,17,20H2,1H3 |
Clé InChI |
RTUSMTGSFGBYEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



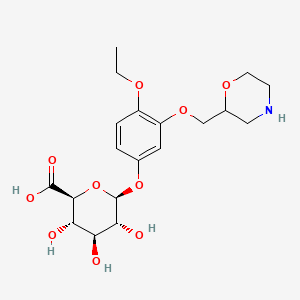
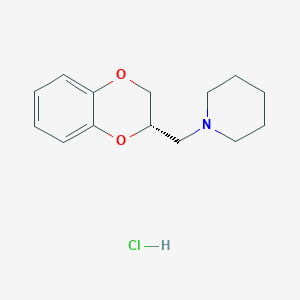

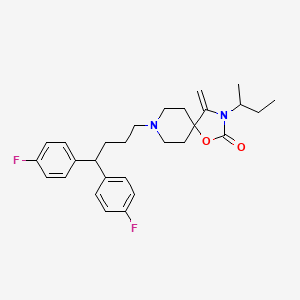

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
